![molecular formula C19H11Cl3F2N2O2 B2674518 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-98-9](/img/structure/B2674518.png)
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H11Cl3F2N2O2 and its molecular weight is 443.66. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Activity Relationships (SAR)
The compound 5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is part of a broader category of chemicals studied for their potential in medical and scientific applications. One notable research area involves the synthesis and structure-activity relationship (SAR) studies of related compounds. For instance, research has been conducted on the synthesis of 5,6-diarylpyridines as human CB1 inverse agonists. These studies have led to the preparation of analogs demonstrating potent and selective inverse agonist activities, highlighting the compound's relevance in pharmacological research aimed at understanding and potentially regulating CB1 receptor functions (Meurer et al., 2005).
Polymer Science
In polymer science, related pyridine and pyridinecarboxamide derivatives have been explored for their utility in synthesizing new materials. For example, new polyamides have been synthesized through direct polycondensation reactions involving pyridine derivatives, leading to polymers with unique properties suitable for various applications, from advanced materials to electronics (Faghihi & Mozaffari, 2008). These studies contribute to the development of novel materials with specific thermal, mechanical, and chemical resistance characteristics.
Antimicrobial Research
The antimicrobial potential of pyridinecarboxamide derivatives has also been a significant focus, with studies exploring the synthesis and antimicrobial activity of new compounds. These research efforts aim to identify novel antimicrobial agents capable of combating resistant strains of bacteria and fungi, thus addressing a critical need in public health and infection control (Abdel-rahman et al., 2002).
Advanced Synthesis Techniques
Furthermore, advanced synthesis techniques involving pyridinecarboxamide derivatives have been developed to create a wide range of chemical entities. These synthetic methodologies allow for the generation of complex molecules with potential applications in drug discovery, materials science, and organic chemistry, showcasing the versatility and importance of pyridinecarboxamide derivatives in modern chemical research (Hayes & Meth–Cohn, 1979).
properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3F2N2O2/c20-13-3-1-10(5-14(13)21)8-26-9-11(6-15(22)19(26)28)18(27)25-17-4-2-12(23)7-16(17)24/h1-7,9H,8H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXOTIGTJXCPAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=C(C2=O)Cl)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3,4-dichlorobenzyl)-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide |
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